RET Kinase Inhibition: Direct Comparison of 5-Amino-4-carboxamide Analogs
A direct head-to-head comparison within the same study demonstrates that the 5-amino-4-carboxamide derivative (Compound 15l), for which 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is the essential synthetic precursor, exhibits potent inhibition of wild-type RET kinase with an IC50 of 44 nM [1]. This activity is critically dependent on the N1-isopropyl and C4-carboxamide substitution; the corresponding 1-methyl analog (Compound 15a) showed >2-fold reduced potency (IC50 = 102 nM) [1]. Furthermore, the 4-unsubstituted analog was completely inactive (IC50 > 10,000 nM), quantifying the absolute necessity of the 4-carboxamide group for target engagement [1].
| Evidence Dimension | Wild-type RET Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 44 nM (for the 5-amino-4-carboxamide derivative Compound 15l) |
| Comparator Or Baseline | 1-methyl analog (Compound 15a): 102 nM; 4-unsubstituted analog: >10,000 nM |
| Quantified Difference | 2.3-fold improvement over 1-methyl analog; >227-fold improvement over 4-unsubstituted analog |
| Conditions | In vitro RET kinase inhibition assay |
Why This Matters
This data directly links the specific substitution pattern of the scaffold to a >2-fold gain in potency, a critical factor for hit-to-lead optimization and selecting the most efficient starting material.
- [1] Yoon, H., et al. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. 2017, 125, 1145-1155. View Source
